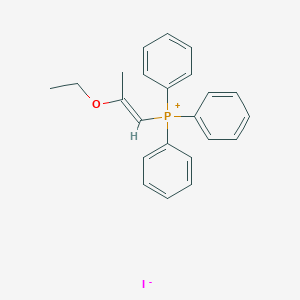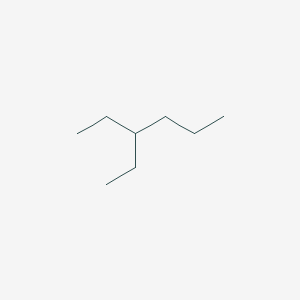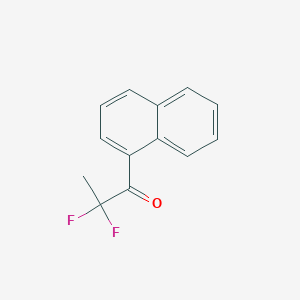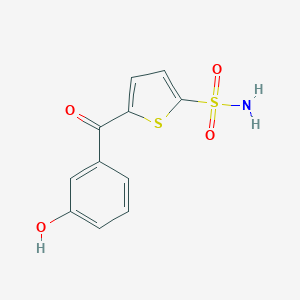
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide, also known as HET0016, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide inhibitors and has been found to have a potent inhibitory effect on the activity of cytochrome P450 enzymes.
作用机制
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide exerts its pharmacological effects by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. Specifically, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been shown to selectively inhibit the activity of CYP4A enzymes, which are involved in the metabolism of arachidonic acid and other fatty acids. By inhibiting CYP4A enzymes, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the production of pro-inflammatory eicosanoids such as leukotrienes and prostaglandins, which contribute to the pathogenesis of various diseases.
生化和生理效应
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide inhibits cell growth and induces apoptosis by blocking the activity of CYP4A enzymes. In vascular smooth muscle cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the expression of endothelin-1 and other vasoconstrictors, leading to vasodilation and lower blood pressure. In inflammatory cells, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
实验室实验的优点和局限性
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CYP4A enzymes, its low toxicity, and its ability to inhibit the activity of CYP4A enzymes in vivo. However, there are also some limitations to using 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide in lab experiments, including its poor solubility in water, its susceptibility to degradation in acidic conditions, and its potential for off-target effects on other enzymes.
未来方向
There are several future directions for research on 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its therapeutic potential in other diseases such as diabetes and cardiovascular disease. Additionally, the use of 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide involves the reaction of 3-hydroxybenzoyl chloride with thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide as a white solid. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
科学研究应用
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, hypertension, and inflammation. In cancer research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to inhibit the growth and proliferation of cancer cells by blocking the activity of cytochrome P450 enzymes. In hypertension research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been shown to lower blood pressure by inhibiting the synthesis of endothelin-1, a potent vasoconstrictor. In inflammation research, 5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
属性
CAS 编号 |
114891-23-5 |
|---|---|
产品名称 |
5-(3-Hydroxybenzoyl)-2-thiophenesulfonamide |
分子式 |
C11H9NO4S2 |
分子量 |
283.3 g/mol |
IUPAC 名称 |
5-(3-hydroxybenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9NO4S2/c12-18(15,16)10-5-4-9(17-10)11(14)7-2-1-3-8(13)6-7/h1-6,13H,(H2,12,15,16) |
InChI 键 |
PTDJNLYHCHJVGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(S2)S(=O)(=O)N |
规范 SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(S2)S(=O)(=O)N |
其他 CAS 编号 |
114891-23-5 |
同义词 |
5-(3-hydroxybenzoyl)-2-thiophenesulfonamide 5-(3-hydroxybenzoyl)thiophene-2-sulfonamide 5-HBTS 5-HTS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)

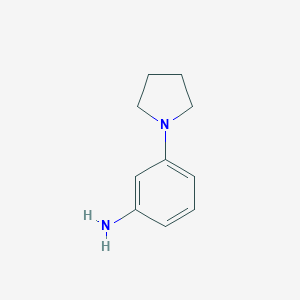
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
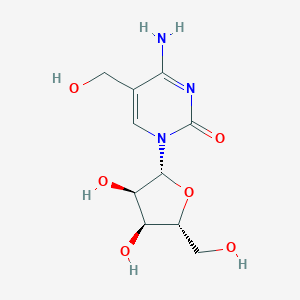
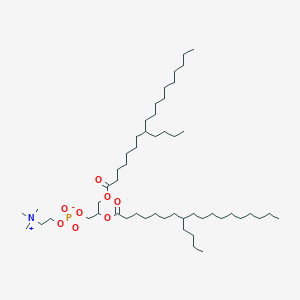
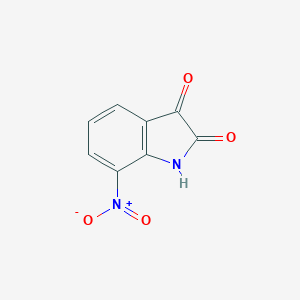
![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)

